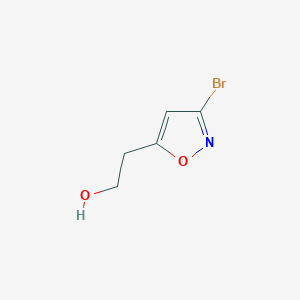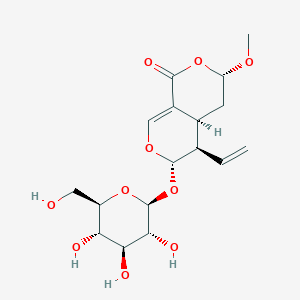
Epivogeloside
概要
説明
Epivogeloside is a product from Lonicera japonica . It is a secoiridoid glycoside and an iridoid glucoside . Its chemical name is (3S,4aS,5R,6S)-5-ethenyl-3-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one .
Molecular Structure Analysis
The molecular formula of Epivogeloside is C17H24O10 . The molecular weight is 388.4 . The structure of Epivogeloside can be analyzed using various techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) .
Physical And Chemical Properties Analysis
Epivogeloside appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It should be stored in a desiccated state at -20°C .
科学的研究の応用
Alkaline Phosphatase-Triggered Assembly Enhancing Anticancer Effect
Etoposide, a cancer-targeting drug, can lead to immunosuppression when overdosed. A new strategy involving alkaline phosphatase-triggered assembly with a hydrogelator precursor enhances its anticancer efficacy. This method shows promise in reducing adverse effects while improving therapeutic outcomes (Kiran et al., 2018).
Erythropoietin-Gelatin Hydrogel for Cardiac Repair
The use of an erythropoietin-gelatin hydrogel drug delivery system (DDS) on myocardial infarct (MI) has been investigated. This DDS reduces infarct size, improves left ventricular remodeling and function, and activates prosurvival signaling and angiogenesis without significant side effects (Kobayashi et al., 2008).
Surface Modification of Silica Xerogels
Chemical modification of silica xerogel films' surface with hexamethyldisilazane (HMDS) reduces their porosity by about 15%. This finding has implications for biomedical applications where precise control over material porosity is crucial (Himcinschi et al., 2002).
Enhancing Antiseizure Drugs' Antiepileptogenic Treatments
Exploring the antiepileptogenic activity of various therapies, including antiseizure drugs and agents acting on novel molecular targets, is crucial. These approaches could prevent the occurrence of spontaneous seizures, avoiding lifelong symptomatic treatment (Kaminski et al., 2014).
Eclipta Prostrata for Hair Growth
Eclipta prostrata (EP) has been found effective in promoting hair growth. It enhances the induction of anagen in mice and regulates FGF-7 and FGF-5, suggesting potential applications in dermatology (Lee et al., 2019).
Enteromorpha Prolifera Oligosaccharide in Ageing and Hyperglycemia
Enteromorpha prolifera oligosaccharide (EPO) shows promise in treating ageing and diabetes, particularly in elderly patients. It improves glucose metabolism and serum activity, suggesting a novel natural drug for diabetes management (Ouyang et al., 2021).
Nanocarrier Delivery Systems
Nanocarrier systems, like those incorporating arjunglucoside I (AG), show effectiveness in reducing toxicity and improving therapeutic efficacy in experimental models, highlighting their potential in human applications (Tyagi et al., 2005).
Safety and Hazards
作用機序
Target of Action
Epivogeloside is a secoiridoid glycoside and an iridoid glucoside . It is isolated from Lonicera japonica Thunb , a plant species known for its medicinal properties.
Mode of Action
It is known that secoiridoids, a class of compounds to which epivogeloside belongs, have been reported to possess various biological activities .
Biochemical Pathways
Secoiridoids like Epivogeloside have been reported to affect various biochemical pathways . For instance, they have shown neuritogenic activity in PC12h cells , a subclone of rat pheochromocytoma cells . This suggests that Epivogeloside may influence the biochemical pathways involved in neurite outgrowth .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Epivogeloside is currently unknown .
Result of Action
Epivogeloside has been reported to induce significant neurite outgrowth . Among the secoiridoids tested, Epivogeloside was found to be the most potent neuritogenic compound . This suggests that Epivogeloside may have potential therapeutic applications in the treatment of neurodegenerative diseases .
Action Environment
It is generally known that factors such as temperature, ph, and light can affect the stability and efficacy of many compounds .
特性
IUPAC Name |
(3S,4aS,5R,6S)-5-ethenyl-3-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O10/c1-3-7-8-4-11(23-2)26-15(22)9(8)6-24-16(7)27-17-14(21)13(20)12(19)10(5-18)25-17/h3,6-8,10-14,16-21H,1,4-5H2,2H3/t7-,8+,10-,11+,12-,13+,14-,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYZRCGMIDUTKS-RJFLBQOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2C(C(OC=C2C(=O)O1)OC3C(C(C(C(O3)CO)O)O)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H]2[C@H]([C@@H](OC=C2C(=O)O1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epivogeloside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Epivogeloside and where is it found?
A1: Epivogeloside is a secoiridoid glycoside, a type of natural compound often found in plants. It has been identified in the flower buds of Lonicera japonica (commonly known as Japanese honeysuckle) [, ] and the leaves of Mitragyna speciosa (kratom) [].
Q2: What is the chemical structure of Epivogeloside?
A2: While the provided abstracts don't detail the spectroscopic data for Epivogeloside, they indicate it's a secoiridoid glycoside. This class of compounds typically features a glucose sugar molecule attached to a secoiridoid aglycone, which is a monoterpene derivative. For the exact structure and spectroscopic data, further research in chemical databases or specialized literature is recommended.
Q3: Are there efficient methods to isolate Epivogeloside?
A3: Yes, centrifugal partition chromatography (CPC) has proven to be a highly effective method for purifying Epivogeloside from Lonicera japonica. This technique offers advantages such as simplicity, speed, and high purity yields [].
Q4: Is Epivogeloside related to other compounds found in the same plants?
A4: Yes, Epivogeloside is often found alongside other related secoiridoids. For instance, in Lonicera japonica, it coexists with compounds like secologanic acid, vogeloside, 7-dehydrologanin, and secologanin dimethyl acetal []. Similarly, in Mitragyna speciosa, it's found with various alkaloids and other glycosides []. The presence of these related compounds suggests a shared biosynthetic pathway and potential synergistic activities.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



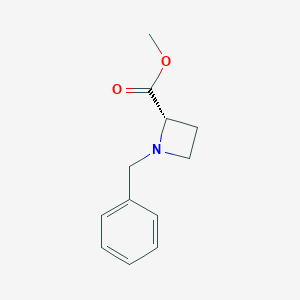
![Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B174111.png)
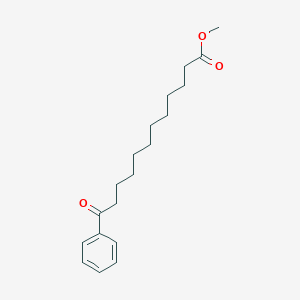
![[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B174118.png)
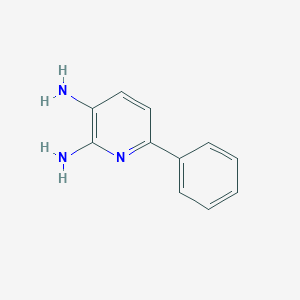
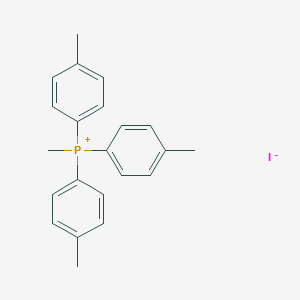

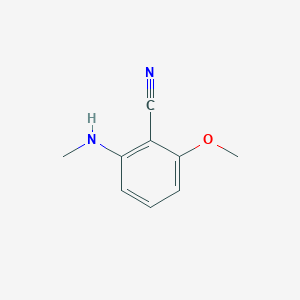
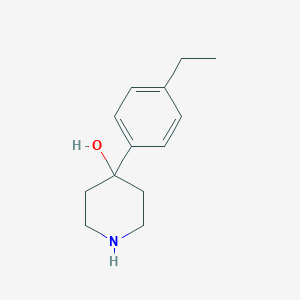
![(R)-Octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B174135.png)
![2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine](/img/structure/B174136.png)
![1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane](/img/structure/B174142.png)

